molecular formula C10H15NO B1608437 (3-Ethoxyphenyl)-N-methylmethanamine CAS No. 893581-62-9

(3-Ethoxyphenyl)-N-methylmethanamine

Cat. No. B1608437
M. Wt: 165.23 g/mol
InChI Key: DRWAPJMNVGBJDD-UHFFFAOYSA-N
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Description

“(3-Ethoxyphenyl)-N-methylmethanamine” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxyphenyl)-N-methylmethanamine” consists of a phenyl ring (benzene ring) substituted with an ethoxy group at the 3rd position and a methylamine group . The exact spatial configuration would require more detailed spectroscopic data.

Scientific Research Applications

Analytical Characterization and Synthesis

  • Syntheses and Analytical Characterizations : Arylcyclohexylamines, including compounds similar to (3-Ethoxyphenyl)-N-methylmethanamine, have been synthesized for research purposes. These compounds are perceived as ketamine-like dissociative substances acting predominantly via NMDA receptor antagonism. Detailed syntheses and analytical characterizations of these compounds, including N-alkyl derivatives of phenyl-substituted and methoxy phenylcyclohexylamines, are crucial in identifying emerging substances of abuse (Wallach et al., 2016).

Optical and Nonlinear Properties

  • Nonlinear Optical Properties : Research into compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium, which have similarities in their molecular structure to (3-Ethoxyphenyl)-N-methylmethanamine, has shown potential for optical limiting applications. These are studied using techniques like z-scan and are significant in the field of optical materials (Ruanwas et al., 2010).

Neurochemistry and Potential Therapeutic Uses

  • Neurochemical Studies : Research into similar compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), has expanded our understanding of neurochemistry, particularly regarding serotonergic neurotoxins. These studies are essential for exploring potential therapeutic applications and understanding the neurotoxic risks associated with certain psychoactive substances (McKenna & Peroutka, 1990).

  • MDMA-Assisted Psychotherapy : Research into MDMA, a structurally related compound, has led to its investigation in MDMA-assisted psychotherapy for treating disorders like PTSD, anxiety associated with autism, and alcohol use disorder. Such studies are pivotal in exploring new therapeutic avenues (Sessa, Higbed, & Nutt, 2019).

Pharmacokinetics and Metabolism

  • Pharmacokinetic Studies : Understanding the metabolismand excretion of compounds like MDMA provides insights into the pharmacokinetics of structurally similar substances like (3-Ethoxyphenyl)-N-methylmethanamine. Such research is crucial for drug development and safety assessments (Abraham et al., 2009).

Potential Anticonvulsant Agents

  • Synthesis of Heterocyclic Schiff Bases : The synthesis of Schiff bases of 3-aminomethyl pyridine, with structural similarities to (3-Ethoxyphenyl)-N-methylmethanamine, has been explored for potential anticonvulsant properties. These compounds have been tested for seizure protection, highlighting the importance of structural variations in developing new therapeutic agents (Pandey & Srivastava, 2011).

Genotoxicity and Epigenotoxicity Studies

  • Genotoxicity of Carbazole-Derived Molecules : Research into carbazole compounds, which are structurally related to (3-Ethoxyphenyl)-N-methylmethanamine, has been conducted to evaluate their genotoxic and epigenetic effects on cancer cells. These studies are crucial for understanding the potential use of such compounds as anticancer agents or epi-compounds (Luparello et al., 2021).

Future Directions

The future directions of research involving “(3-Ethoxyphenyl)-N-methylmethanamine” are not specified in the sources I found. Given that it’s used for research purposes , it’s likely that its use will depend on the specific research goals and findings.

properties

IUPAC Name

1-(3-ethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWAPJMNVGBJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405906
Record name (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxyphenyl)-N-methylmethanamine

CAS RN

893581-62-9
Record name (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yoo, TH Park, M Yoo, Y Kim, JY Lee, KM Lee… - Molecules, 2021 - mdpi.com
Epigenetic regulation is known to play a key role in progression of anti-cancer therapeutics. Lysine acetylation is an important mechanism in controlling gene expression. There has …
Number of citations: 10 www.mdpi.com

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